molecular formula C26H19Cl2NO3 B12461773 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355420-87-0

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12461773
CAS No.: 355420-87-0
M. Wt: 464.3 g/mol
InChI Key: GYBPCMVXZZROMF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups can be done through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.

    2-Phenylquinoline: A compound with similar structural features.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate , a member of the quinoline family, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H20Cl3N O3
  • Molecular Weight : 435.78 g/mol
  • IUPAC Name : this compound

This compound features multiple functional groups that contribute to its biological activities, including a quinoline core, which is known for its diverse pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

  • Mechanism of Action :
    • The antibacterial activity is primarily attributed to the inhibition of nucleic acid synthesis and disruption of the bacterial cell membrane integrity. Compounds with similar structures have shown significant interference with protein synthesis and cell division in bacteria like Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for this compound were determined through various assays. For instance, it exhibited an MIC of 50 µg/mL against E. coli and Bacillus subtilis, indicating moderate antibacterial efficacy .

Antifungal Activity

The antifungal properties of quinoline derivatives are also noteworthy. The compound's effectiveness against fungal pathogens was assessed in vitro.

Case Studies

  • A study reported that quinoline derivatives demonstrated significant antifungal activity against Candida albicans with an MIC ranging from 25 to 100 µg/mL. The mechanism involved the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Anticancer Activity

Quinoline derivatives are recognized for their anticancer properties due to their ability to induce apoptosis in cancer cells.

Research Findings

  • Cell Line Studies :
    • In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the activation of caspase pathways, leading to programmed cell death. Additionally, the compound may inhibit specific kinases involved in cancer progression .

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesMechanism of Action
AntibacterialE. coli, B. subtilis50 µg/mLInhibition of nucleic acid/protein synthesis
AntifungalCandida albicans25-100 µg/mLDisruption of cell membrane integrity
AnticancerHeLa, MCF-710 µMInduction of apoptosis via caspase activation

Properties

CAS No.

355420-87-0

Molecular Formula

C26H19Cl2NO3

Molecular Weight

464.3 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-20(28)11-12-22(21)29-25)26(31)32-14-23(30)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3

InChI Key

GYBPCMVXZZROMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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